molecular formula C25H25ClFN3O2 B12707240 Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride CAS No. 83736-67-8

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride

Cat. No.: B12707240
CAS No.: 83736-67-8
M. Wt: 453.9 g/mol
InChI Key: OOBGXIXZCUPMJW-UHFFFAOYSA-N
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Description

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodiazepine ring, which is a well-known structure in medicinal chemistry due to its pharmacological properties. The addition of fluorine and methoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride typically involves multiple steps. The initial step often includes the formation of the benzodiazepine ring through cyclization reactions. This is followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The methoxy group is usually introduced through nucleophilic substitution reactions. The final step involves the formation of the monohydrochloride salt, which is achieved by treating the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products

The major products formed from these reactions include various substituted benzamides, benzodiazepines, and fluorinated derivatives, each with unique chemical and pharmacological properties.

Scientific Research Applications

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound binds to benzodiazepine receptors in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition, resulting in its anxiolytic and sedative effects. The fluorophenyl and methoxy groups contribute to its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong binding affinity to benzodiazepine receptors.

    Fluorobenzamide: Shares the fluorophenyl group, contributing to its chemical properties.

Uniqueness

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride is unique due to the combination of its benzodiazepine core with fluorophenyl and methoxy groups. This unique structure enhances its pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

83736-67-8

Molecular Formula

C25H25ClFN3O2

Molecular Weight

453.9 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-4-methoxybenzamide;hydrochloride

InChI

InChI=1S/C25H24FN3O2.ClH/c1-29-18(16-28-25(30)17-11-13-19(31-2)14-12-17)15-27-24(20-7-3-5-9-22(20)26)21-8-4-6-10-23(21)29;/h3-14,18H,15-16H2,1-2H3,(H,28,30);1H

InChI Key

OOBGXIXZCUPMJW-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CC=C(C=C4)OC.Cl

Origin of Product

United States

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